molecular formula C17H19NO2S2 B2697239 N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide CAS No. 2034266-40-3

N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide

Cat. No.: B2697239
CAS No.: 2034266-40-3
M. Wt: 333.46
InChI Key: MHGYDLOHMAPJNO-UHFFFAOYSA-N
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Description

N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide is a synthetic organic compound for research applications. It features a benzamide core structure substituted with a thiophen-3-yl group and a unique (3-methoxythiolan-3-yl)methyl side chain. The integration of the thiophene heterocycle is of significant interest in medicinal chemistry, as this moiety is considered a privileged structure in drug discovery and is known to be present in compounds with a range of bioactive properties . The thiolane (tetrahydrothiophene) ring system further contributes to the molecule's potential as a scaffold in chemical biology and pharmaceutical development. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S2/c1-20-17(7-9-22-12-17)11-18-16(19)14-4-2-13(3-5-14)15-6-8-21-10-15/h2-6,8,10H,7,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGYDLOHMAPJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-methoxythiolan-3-yl)methyl]-4-(thiophen-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

  • Molecular Formula : C14H15NOS2
  • Molecular Weight : 273.40 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria reveal that it possesses a broad spectrum of activity.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and microbial inhibition. The compound appears to disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death.

Case Studies

  • Study on Breast Cancer Cells : A recent study published in Cancer Letters investigated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Biological Activity Synthesis Yield Key Distinguishing Features References
Target Compound N-[(3-Methoxythiolan-3-yl)methyl], 4-(thiophen-3-yl) Not reported (assumed receptor ligand) N/A Methoxythiolan group, thiophen-3-yl N/A
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole ring, sulfamoyl group, 4-methoxyphenyl Antifungal Not specified Oxadiazole and sulfamoyl groups
9c (N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide) 1,4-diazepane, 2-cyanophenyl D3 receptor ligand 33% Cyanophenyl-diazepane hybrid
9b (4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide) 1,4-diazepane, 3-(trifluoromethyl)phenyl D3 receptor ligand 56% Trifluoromethyl group enhances lipophilicity
5b (N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride) 3-(thiophen-3-yl), aminocyclopropylphenyl Anti-LSD1 activity Not specified Thiophen-3-yl at meta-position, cyclopropylamine
Key Observations:

Heterocyclic Modifications: The target compound’s methoxythiolan group distinguishes it from analogs like LMM5 (oxadiazole-sulfamoyl) and 9b/9c (diazepane derivatives). Thiophen-3-yl vs. Thiophen-2-yl: Compounds like 4a/4b () with thiophen-2-yl groups show altered electronic profiles due to sulfur position, impacting receptor binding. The target’s thiophen-3-yl may enhance π-stacking in hydrophobic pockets .

Biological Activity Trends: D3 Receptor Ligands: Compounds 9b and 9c demonstrate that diazepane-linked benzamides are effective D3 ligands. The target’s methoxythiolan group could modulate affinity by altering steric and electronic interactions . Anti-LSD1 Activity: Compound 5b () shows that thiophen-3-yl benzamides with aminocyclopropyl groups inhibit LSD1. The target’s methoxythiolan substituent may offer improved solubility over cyclopropylamine salts .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in 9b increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration. The target’s methoxythiolan group may balance hydrophilicity (due to methoxy) and lipophilicity (thiolan ring), optimizing bioavailability .
  • Crystallinity : Analog 3b () exhibits high crystallinity (R factor = 0.038), suggesting that the target’s methoxythiolan group could similarly promote ordered crystal packing, aiding purification .

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